molecular formula C21H16N2O2S B11765394 Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B11765394
M. Wt: 360.4 g/mol
InChI Key: PFHVWVPQHHGHPE-UHFFFAOYSA-N
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Description

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative characterized by a benzylthio substituent at the 2-position and a phenyl carboxylate group at the 1-position. The synthesis of related 2-(benzylthio)-1H-benzo[d]imidazole derivatives typically involves alkylation reactions. For example, El Ashry et al. (2015) synthesized 2-(benzylthio)-1H-benzo[d]imidazole via the reaction of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride in acetone using triethylamine as a base. Spectral analysis confirmed the structure, including an NH singlet at δ 12.56 ppm and a CH₂ group at δ 4.50 ppm in ¹H NMR . The benzylthio group enhances sulfur-based reactivity, making the compound a candidate for oxidation studies. For instance, Fe₃O₄@BNPs@SiO₂–SO₃H catalyzed the oxidation of 2-(benzylthio)-1H-benzo[d]imidazole to sulfoxides in excellent yields (Table 2, entry 8), highlighting its stability under oxidative conditions .

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

phenyl 2-benzylsulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C21H16N2O2S/c24-21(25-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20(23)26-15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

PFHVWVPQHHGHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with benzyl isothiocyanate to form the benzimidazole core. This is followed by the esterification of the benzimidazole with phenyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cancer cell growth by interacting with specific proteins involved in cancer proliferation pathways. Molecular docking studies suggest that modifications to its structure could enhance binding efficacy and selectivity towards these targets .

  • Case Study : In one study, derivatives of benzimidazole were synthesized and evaluated for their anticancer effects, revealing that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve interference with microbial metabolic pathways, leading to cell death.

  • Case Study : A study on similar benzimidazole derivatives reported significant antimicrobial activity against various strains, with minimum inhibitory concentration (MIC) values indicating potent effects against resistant strains .

Potential Pharmaceutical Applications

Given its biological properties, this compound is being explored for several pharmaceutical applications:

  • Cancer Therapy : As a potential lead compound for developing novel anticancer drugs.
  • Antimicrobial Treatments : For use in treating infections resistant to conventional antibiotics.
  • Diabetes Management : Research into derivatives has indicated potential as α-glucosidase inhibitors, which could help manage blood sugar levels in diabetic patients .

Mechanism of Action

The mechanism of action of Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Benzimidazole Derivatives

Compound Substituent IC₅₀ (µM) Reference
Ascorbic Acid - 25.1 -
Compound 22 Benzylthio, oxadiazole 18.2
Compound 24 Quinolinol, phenyl 28.5
Compound 23 Thiophene, thiophenyl 35.7

Receptor Antagonist Activity

The benzylthio group is pivotal in modulating receptor interactions:

  • 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic Acids: Pothier et al. (2012) optimized this scaffold as selective CRTh2 receptor antagonists. Substitution at the benzylthio position (e.g., 4-chlorophenoxyethyl) improved binding affinity (Ki = 12 nM) due to enhanced hydrophobic interactions . SAR studies revealed that bulkier substituents reduced metabolic clearance, enhancing in vivo stability .
  • 1-Benzyl-1H-imidazole-2-carboxylic Acid Derivatives : These compounds showed weaker CRTh2 inhibition (Ki > 100 nM), indicating the benzo[d]imidazole core is superior to imidazole for receptor engagement .

Enzyme Inhibition and Cytotoxicity

  • 2-Phenyl-1H-benzo[d]imidazole Derivatives : Kanawade et al. (2024) synthesized EGFR inhibitors with IC₅₀ values ranging from 0.8–12.3 µM. Chlorine or methyl groups at the 4-position (e.g., Sb1, IC₅₀ = 0.8 µM) enhanced binding to EGFR’s ATP pocket .

Biological Activity

Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 845879-38-1) is a compound with a complex structure that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C21H16N2O2S
  • Molar Mass : 360.43 g/mol
  • IUPAC Name : Phenyl 2-benzylsulfanylbenzimidazole-1-carboxylate
  • CAS Number : 845879-38-1
PropertyValue
Molecular FormulaC21H16N2O2S
Molar Mass360.43 g/mol
IUPAC NamePhenyl 2-benzylsulfanylbenzimidazole-1-carboxylate
CAS Number845879-38-1

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzimidazole derivatives, including those related to this compound. A notable study synthesized several derivatives and evaluated their activity as α-glucosidase inhibitors, which are crucial for managing blood glucose levels in diabetic patients. Among the derivatives tested, compounds with similar structural features demonstrated significant inhibition of α-glucosidase, with IC50 values indicating potent activity (e.g., some derivatives showed IC50 values as low as 0.71 µM) .

Anticancer Activity

The benzimidazole core is known for its diverse pharmacological activities, particularly in cancer research. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives exhibited cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents . These studies often utilize MTS assays to evaluate cell viability and determine the effectiveness of the compounds.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : As seen with α-glucosidase inhibitors, the binding affinity of these compounds to target enzymes can lead to reduced enzymatic activity, thereby controlling glucose absorption.
  • Cytotoxic Mechanisms : In cancer cells, these compounds may induce apoptosis or inhibit cell cycle progression through various pathways, including oxidative stress and mitochondrial dysfunction .

Study on Antidiabetic Effects

A study focused on synthesizing and evaluating the biological activity of benzimidazole derivatives found that specific modifications to the structure significantly enhanced their inhibitory effects on α-glucosidase. The most effective compound demonstrated not only low cytotoxicity but also significant hypoglycemic activity in vivo, comparable to established medications like acarbose .

Anticancer Efficacy

Another investigation into benzimidazole derivatives reported that two synthesized compounds showed substantial antiproliferative activity against four different cancer cell lines. The study utilized both fluorescence microscopy and flow cytometry to assess the impact on cell viability and apoptosis induction .

Safety and Toxicity Profile

While many studies report significant biological activities, it is crucial to evaluate the safety profile of these compounds. Initial evaluations indicate that certain derivatives exhibit low cytotoxicity against normal cells (e.g., LO2 liver cells), suggesting a favorable safety margin for further development .

Q & A

Q. Table 1: Key Synthetic Steps and Yields

StepReaction ConditionsKey IntermediatesYieldCharacterization Methods
1o-PDA + CS2_2/KOH1H-benzo[d]imidazole-2-thiol75%1H^1H-NMR, IR
2Alkylation with BnCl2-(benzylthio)-1H-benzo[d]imidazole82%13C^{13}C-NMR, ESI-MS
3CarboxylationPhenyl carboxylate derivative68%HPLC, 1H^1H-NMR

Q. Table 2: Biological Activity Data

DerivativeAssay TypeActivity (IC50_{50})Reference
2-(BnS)-BenzimidazoleDPPH18.5 µM
Phenyl carboxylate analogEGFR Inhibition0.89 µM

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